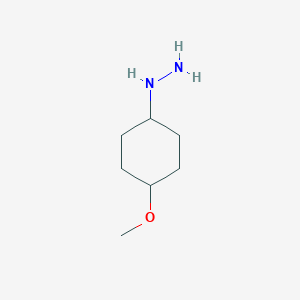

Hydrazine, (4-methoxycyclohexyl)-

Description

BenchChem offers high-quality Hydrazine, (4-methoxycyclohexyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hydrazine, (4-methoxycyclohexyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Propriétés

IUPAC Name |

(4-methoxycyclohexyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c1-10-7-4-2-6(9-8)3-5-7/h6-7,9H,2-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQGZMTYVBDPTGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCC(CC1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (4-methoxycyclohexyl)hydrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the plausible synthetic pathways for (4-methoxycyclohexyl)hydrazine, a valuable building block in medicinal chemistry and drug development. Due to the limited availability of direct literature for this specific compound, this guide details two primary, robust synthetic strategies derived from established organic chemistry principles: Direct Reductive Amination and Hydrazone Formation Followed by Reduction . The methodologies are based on analogous reactions reported for similar substrates.

Overview of Synthetic Pathways

The synthesis of (4-methoxycyclohexyl)hydrazine commences from the readily available starting material, 4-methoxycyclohexanone. The core of the synthesis involves the formation of a nitrogen-nitrogen single bond and the conversion of a carbonyl group to a C-N bond.

Pathway A: One-Pot Reductive Amination

This pathway involves the direct reaction of 4-methoxycyclohexanone with hydrazine hydrate in the presence of a suitable reducing agent. This method is efficient as it combines the formation of the hydrazone intermediate and its subsequent reduction in a single step.

Pathway B: Two-Step Synthesis via Hydrazone Intermediate

This pathway involves two distinct steps:

-

Formation of 4-methoxycyclohexanone hydrazone: A condensation reaction between 4-methoxycyclohexanone and hydrazine hydrate.

-

Reduction of the hydrazone: The isolated hydrazone is then reduced to the target (4-methoxycyclohexyl)hydrazine using a suitable reducing agent.

Data Presentation

The following tables summarize representative quantitative data for analogous reactions, providing a baseline for expected outcomes in the synthesis of (4-methoxycyclohexyl)hydrazine.

Table 1: Reductive Amination of Ketones with Hydrazine Derivatives (Analogous Systems)

| Entry | Ketone | Hydrazine Derivative | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Cyclohexanone | Hydrazine Hydrate | α-Picoline-Borane | Methanol | RT | 12 | ~80-90 (estimated) | Adapted from[1] |

| 2 | Acetophenone | Phenylhydrazine | HMPA/DMAc | Dioxane | 100 | 24 | 85 | [1] |

| 3 | Various Aldehydes/Ketones | Hydrazine Hydrate | Ni-catalyst/H₂ | Ethanol | 80 | 12 | 61-99 | [2] |

Table 2: Hydrazone Formation and Reduction (Analogous Systems)

| Entry | Ketone | Hydrazone Yield (%) | Reducing Agent for Hydrazone | Final Product Yield (%) | Reference |

| 1 | Cyclohexanone | >95 | Diborane | High (not specified) | [3] |

| 2 | Various Aldehydes | 78-92 | - | - | [4] |

| 3 | 2-Methylcyclohexanone | - | NaBH₄ | >90 (for corresponding alcohol) | [5][6] |

Note: Yields are highly dependent on specific reaction conditions and substrate.

Experimental Protocols

Synthesis of Starting Material: 4-Methoxycyclohexanone

4-Methoxycyclohexanone can be synthesized via the catalytic hydrogenation of 4-methoxyphenol[7].

-

Materials: 4-methoxyphenol, Palladium on Carbon (Pd/C) catalyst, Cyclohexane, Hydrogen gas.

-

Procedure:

-

In a high-pressure autoclave, charge 4-methoxyphenol and a catalytic amount of Pd/C in cyclohexane.

-

Seal the autoclave and purge with nitrogen, followed by hydrogen.

-

Pressurize the reactor with hydrogen gas.

-

Heat the mixture to the desired temperature (e.g., 100-150°C) with stirring.

-

Monitor the reaction progress by hydrogen uptake.

-

After completion, cool the reactor, vent the hydrogen, and purge with nitrogen.

-

Filter the catalyst from the reaction mixture.

-

Remove the solvent under reduced pressure to yield crude 4-methoxycyclohexanone, which can be purified by distillation.

-

Pathway A: One-Pot Reductive Amination

This protocol is adapted from the direct reductive alkylation of hydrazine derivatives[1].

-

Materials: 4-methoxycyclohexanone, Hydrazine hydrate, α-Picoline-borane, Methanol.

-

Procedure:

-

Dissolve 4-methoxycyclohexanone (1 eq.) in methanol in a round-bottom flask.

-

Add hydrazine hydrate (1.1 eq.) to the solution and stir for 30 minutes at room temperature to form the hydrazone in situ.

-

Cool the mixture in an ice bath and slowly add α-picoline-borane (1.5 eq.).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quench the reaction by the slow addition of 1M HCl.

-

Make the solution basic with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Pathway B: Two-Step Synthesis via Hydrazone Intermediate

Step 1: Synthesis of 4-Methoxycyclohexanone Hydrazone

This is a standard condensation reaction[8].

-

Materials: 4-methoxycyclohexanone, Hydrazine hydrate, Ethanol.

-

Procedure:

-

Dissolve 4-methoxycyclohexanone (1 eq.) in ethanol in a round-bottom flask.

-

Add hydrazine hydrate (1.1 eq.) dropwise to the solution at room temperature.

-

Stir the mixture for 2-4 hours. The formation of a precipitate may be observed.

-

Monitor the reaction by TLC.

-

If a precipitate forms, collect the product by filtration, wash with cold ethanol, and dry under vacuum.

-

If no precipitate forms, remove the solvent under reduced pressure and use the crude hydrazone in the next step.

-

Step 2: Reduction of 4-Methoxycyclohexanone Hydrazone

This protocol uses a borane reducing agent, analogous to the reduction of similar hydrazones[3].

-

Materials: 4-Methoxycyclohexanone hydrazone, Diborane solution (or Sodium borohydride with a Lewis acid), Tetrahydrofuran (THF).

-

Procedure:

-

Suspend or dissolve the 4-methoxycyclohexanone hydrazone (1 eq.) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add a solution of diborane in THF (or a pre-mixed solution of NaBH₄ and a Lewis acid) to the mixture.

-

Allow the reaction to warm to room temperature and stir for 6-12 hours.

-

Monitor the reaction by TLC.

-

Carefully quench the reaction by the slow addition of methanol, followed by 1M HCl.

-

Basify the mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with an appropriate organic solvent.

-

Dry the organic phase, filter, and concentrate to give the crude product.

-

Purify by column chromatography.

-

Mandatory Visualizations

Caption: Overview of the synthesis starting from 4-methoxyphenol.

Caption: Pathway A: One-Pot Reductive Amination Workflow.

References

- 1. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]

- 2. A general and selective Ni-catalysed reductive amination using hydrazine hydrate as facile hydrogen and nitrogen sources - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. research.aston.ac.uk [research.aston.ac.uk]

- 4. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. nbinno.com [nbinno.com]

- 8. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Analysis of (4-methoxycyclohexyl)hydrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characteristics of (4-methoxycyclohexyl)hydrazine. Due to the limited availability of experimental spectra for this specific compound in the public domain, this guide leverages established principles of spectroscopic interpretation and data from analogous structures to present a comprehensive predicted analysis. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of (4-methoxycyclohexyl)hydrazine in a research and drug development context.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and the anticipated major fragmentation ions in the mass spectrum of (4-methoxycyclohexyl)hydrazine. These predictions are based on the analysis of structurally related compounds, including substituted cyclohexanes and hydrazine derivatives.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for (4-methoxycyclohexyl)hydrazine

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| -OCH₃ | 3.2 - 3.4 | Singlet | The chemical shift is influenced by the electron-withdrawing oxygen atom. |

| CH -O | 3.1 - 3.3 | Multiplet | This proton is deshielded due to the adjacent oxygen atom. The exact shift and multiplicity will depend on the cis/trans isomeric ratio. |

| CH -NHNH₂ | 2.5 - 2.8 | Multiplet | This proton is adjacent to the electron-withdrawing hydrazine group. The exact shift and multiplicity will depend on the cis/trans isomeric ratio. |

| Cyclohexyl CH₂ (axial & equatorial) | 1.0 - 2.2 | Multiplets | A complex series of overlapping multiplets is expected for the remaining cyclohexane ring protons. Axial and equatorial protons will have distinct chemical shifts. |

| -NHNH₂ | Variable | Broad Singlet | The chemical shift of the hydrazine protons is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange. |

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for (4-methoxycyclohexyl)hydrazine

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| -OC H₃ | ~56 | Typical chemical shift for a methoxy group carbon. |

| C H-O | 75 - 80 | This carbon is significantly deshielded by the directly attached oxygen atom. |

| C H-NHNH₂ | 50 - 55 | This carbon is deshielded by the adjacent nitrogen atoms of the hydrazine group. |

| Cyclohexyl C H₂ | 25 - 35 | The remaining carbons of the cyclohexane ring will appear in this region. The exact shifts will depend on their position relative to the substituents. |

Predicted Mass Spectrometry Data

Table 3: Predicted Major Mass Spectrometry Fragmentation Ions for (4-methoxycyclohexyl)hydrazine

| m/z | Proposed Fragment | Notes |

| 144 | [C₇H₁₆N₂O]⁺• | Molecular ion (M⁺•) |

| 113 | [M - OCH₃]⁺ | Loss of the methoxy group. |

| 99 | [M - NH₂NH]⁺ | Loss of the hydrazine moiety. |

| 84 | [C₆H₁₂]⁺• | Loss of the methoxy and hydrazine groups, resulting in a cyclohexene radical cation. |

| 71 | [C₄H₇O]⁺ | Fragmentation of the cyclohexane ring. |

| 57 | [C₄H₉]⁺ | Common fragment for alkyl chains. |

| 43 | [C₃H₇]⁺ or [CH₃N₂]⁺ | Common alkyl fragment or fragment from the hydrazine group. |

| 31 | [CH₃O]⁺ | Methoxy group fragment. |

Experimental Protocols

The following are detailed, generalized protocols for acquiring NMR and mass spectra of a small organic molecule like (4-methoxycyclohexyl)hydrazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Weigh approximately 5-10 mg of (4-methoxycyclohexyl)hydrazine.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent will depend on the sample's solubility.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not contain a reference signal.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire a single-pulse ¹H NMR spectrum with the following typical parameters:

-

Spectral Width: 16 ppm

-

Number of Scans: 16-64 (depending on sample concentration)

-

Pulse Angle: 30-45 degrees

-

Relaxation Delay: 2-5 seconds

-

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C NMR spectrum using a standard pulse program (e.g., zgpg30) with the following typical parameters:

-

Spectral Width: 200-250 ppm

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Pulse Angle: 30 degrees

-

Relaxation Delay: 2-5 seconds

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Reference the spectra to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: A mass spectrometer, such as a gas chromatograph-mass spectrometer (GC-MS) or a liquid chromatograph-mass spectrometer (LC-MS), depending on the volatility and thermal stability of the compound. Electron ionization (EI) is a common technique for volatile small molecules.

Sample Preparation (for GC-MS):

-

Prepare a dilute solution of (4-methoxycyclohexyl)hydrazine in a volatile organic solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1 mg/mL.

GC-MS Analysis:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

The GC will separate the components of the sample based on their boiling points and interactions with the column stationary phase.

-

Typical GC parameters:

-

Injector Temperature: 250 °C

-

Column: A suitable capillary column (e.g., DB-5ms).

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

-

The separated components will elute from the GC column and enter the mass spectrometer.

Mass Spectrometry Analysis (EI mode):

-

The molecules will be ionized by a beam of high-energy electrons (typically 70 eV).

-

The resulting molecular ions and fragment ions will be separated by their mass-to-charge ratio (m/z) in the mass analyzer.

-

A mass spectrum will be generated, showing the relative abundance of each ion.

Data Analysis:

-

Identify the molecular ion peak (M⁺•).

-

Analyze the fragmentation pattern to deduce the structure of the molecule.

-

Compare the obtained spectrum with spectral libraries for identification.

Visualizations

The following diagrams illustrate the general workflow for compound characterization and a proposed mass spectrometry fragmentation pathway for (4-methoxycyclohexyl)hydrazine.

An In-depth Technical Guide to (4-methoxycyclohexyl)hydrazine: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of (4-methoxycyclohexyl)hydrazine. Due to the limited availability of experimental data for this specific compound, this document also includes detailed information on its closely related aromatic precursor, (4-methoxyphenyl)hydrazine, as a valuable reference. Furthermore, a proposed synthetic route from the aromatic precursor is outlined, along with general experimental workflows for characterization.

Physicochemical Properties

Quantitative data for (4-methoxycyclohexyl)hydrazine is not extensively reported in publicly available literature. However, key identifiers for its hydrochloride salt have been found. For comparative purposes, the well-documented properties of the aromatic analog, (4-methoxyphenyl)hydrazine and its hydrochloride salt, are provided below.

Table 1: Physical and Chemical Properties of (4-methoxycyclohexyl)hydrazine Hydrochloride and Related Compounds

| Property | (4-methoxycyclohexyl)hydrazine Hydrochloride | (4-methoxyphenyl)hydrazine | (4-methoxyphenyl)hydrazine Hydrochloride |

| Molecular Formula | C₇H₁₇ClN₂O[1] | C₇H₁₀N₂O[2] | C₇H₁₁ClN₂O[3] |

| Molecular Weight | 180.68 g/mol [1] | 138.17 g/mol [2] | 174.63 g/mol [3] |

| CAS Number | Not available | 3471-32-7[2] | 19501-58-7 |

| Melting Point | Data not available | Data not available | 160-162 °C (decomposes)[4] |

| Boiling Point | Data not available | Data not available | Data not available |

| Appearance | Data not available | Data not available | Pink solid[5] |

| SMILES | NNC1CCC(OC)CC1.[H]Cl[1] | COC1=CC=C(C=C1)NN[2] | Cl.COc1ccc(NN)cc1 |

| InChI | Data not available | InChI=1S/C7H10N2O/c1-10-7-4-2-6(9-8)3-5-7/h2-5,9H,8H2,1H3[2] | InChI=1S/C7H10N2O.ClH/c1-10-7-4-2-6(9-8)3-5-7;/h2-5,9H,8H2,1H3;1H[3] |

Synthesis and Experimental Protocols

Synthesis of (4-methoxyphenyl)hydrazine Hydrochloride (Precursor)

(4-methoxyphenyl)hydrazine hydrochloride can be synthesized from p-anisidine via a diazotization reaction followed by reduction.[5]

Materials:

-

p-Anisidine

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Tin(II) Chloride (SnCl₂)

-

Water (H₂O)

-

Ethanol

-

Diethyl Ether

Protocol:

-

Dissolve p-anisidine (e.g., 4.93 g, 40 mmol) in a mixture of water (12 mL) and concentrated HCl (12 mL).

-

Cool the solution to -5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (3.3 g, 46.40 mmol) in water (10 mL) dropwise over 15 minutes, maintaining the temperature below 0 °C.

-

Stir the resulting diazonium salt solution for 1.5 hours at 0 °C.

-

In a separate flask, prepare a solution of tin(II) chloride (16.00 g, 84.40 mmol) in concentrated HCl (25 mL).

-

Add the tin(II) chloride solution dropwise to the diazonium salt solution. A bulky precipitate will form.

-

Stir the reaction mixture at 0 °C for 30 minutes.

-

Collect the precipitate by filtration.

-

Wash the solid product sequentially with water (20 mL), ethanol (12 mL), and diethyl ether (50 mL).

-

Dry the product under vacuum to yield (4-methoxyphenyl)hydrazine hydrochloride as a pink solid.[5]

Proposed Synthesis of (4-methoxycyclohexyl)hydrazine via Catalytic Hydrogenation

The conversion of (4-methoxyphenyl)hydrazine to (4-methoxycyclohexyl)hydrazine can be achieved through catalytic hydrogenation, a standard method for reducing aromatic rings.

Materials:

-

(4-methoxyphenyl)hydrazine hydrochloride

-

Rhodium on alumina (Rh/Al₂O₃) or a similar hydrogenation catalyst

-

Ethanol or a suitable solvent

-

Hydrogen gas (H₂)

-

Sodium hydroxide (NaOH) or other base for neutralization

Protocol:

-

Neutralize (4-methoxyphenyl)hydrazine hydrochloride with a suitable base (e.g., NaOH) to obtain the free base.

-

Dissolve the (4-methoxyphenyl)hydrazine free base in a suitable solvent like ethanol in a high-pressure hydrogenation vessel.

-

Add a catalytic amount of a hydrogenation catalyst, such as 5% Rhodium on alumina.

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (e.g., to 50-100 atm) and heat to a suitable temperature (e.g., 80-120 °C).

-

Maintain the reaction under stirring for several hours until hydrogen uptake ceases.

-

Cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the resulting (4-methoxycyclohexyl)hydrazine by distillation under reduced pressure or by chromatography.

Spectroscopic Data of (4-methoxyphenyl)hydrazine

The following spectral data for the aromatic precursor, (4-methoxyphenyl)hydrazine, can serve as a reference for the characterization of the target compound.

Table 2: Spectroscopic Data for (4-methoxyphenyl)hydrazine and its Hydrochloride Salt

| Spectrum Type | Data for (4-methoxyphenyl)hydrazine Hydrochloride |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 10.08 (bs, 3H), 6.99 (dd, 1H), 6.88 (dd, 2H), 3.69 (s, 3H)[4] |

| ¹³C NMR (75 MHz, DMSO-d₆) | δ 154.7, 138.8, 117.3, 114.3, 55.3[4] |

| Mass Spectrometry (GC-MS of free base) | m/z 138, 123, 122[2] |

Reactivity and Potential Applications in Drug Development

Hydrazine derivatives are a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities.[6][7] They serve as important intermediates in the synthesis of various heterocyclic compounds.

The hydrazine moiety is a potent nucleophile and can participate in a variety of chemical reactions. It is a key building block for the synthesis of hydrazones, which have demonstrated a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects.[6][8][9]

The introduction of a methoxycyclohexyl group could influence the pharmacokinetic and pharmacodynamic properties of the molecule compared to its aromatic counterpart. The increased lipophilicity and conformational flexibility of the cyclohexyl ring may lead to altered binding affinities for biological targets and different metabolic pathways.

Hydralazine, a well-known hydrazine derivative, is used as a vasodilator in the treatment of hypertension.[7] This highlights the potential for other hydrazine-containing molecules to exhibit significant physiological effects.

Mandatory Visualizations

The following diagrams illustrate the proposed synthetic pathway and a general workflow for the characterization of a novel chemical entity like (4-methoxycyclohexyl)hydrazine.

Caption: Proposed synthetic pathway for (4-methoxycyclohexyl)hydrazine.

Caption: Workflow for characterization of a synthesized compound.

References

- 1. (4-Methoxycyclohexyl)hydrazine hydrochloride|BLD Pharm [bldpharm.com]

- 2. (4-Methoxyphenyl)hydrazine | C7H10N2O | CID 77023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Methoxyphenylhydrazine hydrochloride | C7H11ClN2O | CID 2723904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. 4-Methoxyphenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 6. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. impactfactor.org [impactfactor.org]

An In-depth Technical Guide to (4-methoxycyclohexyl)hydrazine

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 1566478-35-0

This technical guide provides a comprehensive overview of (4-methoxycyclohexyl)hydrazine, a versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Due to the limited availability of public data on this specific compound, this document leverages established principles of hydrazine chemistry and data from analogous compounds to present its likely properties, synthesis, and applications.

Chemical and Physical Properties

(4-methoxycyclohexyl)hydrazine is a substituted hydrazine featuring a methoxy-functionalized cyclohexyl ring. While specific experimental data for this compound is not widely published, its properties can be inferred from its structure and comparison with related molecules like cyclohexylhydrazine. It is expected to be a reactive nucleophile, a characteristic central to its utility in chemical synthesis.

Table 1: Physicochemical Data

| Property | Value | Source/Basis |

| CAS Number | 1566478-35-0 | Chemical Catalogs[1][2] |

| Molecular Formula | C₇H₁₆N₂O | Calculated |

| Molecular Weight | 144.22 g/mol | Calculated |

| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid | Analogy to similar hydrazines |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Solubility | Likely soluble in organic solvents like ethanol, methanol, and dichloromethane | General properties of hydrazines |

Synthesis and Experimental Protocols

A plausible synthetic route to (4-methoxycyclohexyl)hydrazine involves the reduction of the corresponding N-nitrosoamine, which can be prepared from 4-methoxycyclohexylamine. This multi-step synthesis is a standard method for producing substituted hydrazines.

Proposed Synthesis Workflow

Caption: Proposed synthesis of (4-methoxycyclohexyl)hydrazine.

Experimental Protocol: Synthesis of (4-methoxycyclohexyl)hydrazine

This protocol is a generalized procedure based on standard methods for hydrazine synthesis and should be adapted and optimized for specific laboratory conditions.

-

Step 1: Synthesis of 4-Methoxycyclohexylamine. To a solution of 4-methoxycyclohexanone in methanol, add an excess of ammonium acetate and sodium cyanoborohydride. Stir the reaction mixture at room temperature for 24 hours. Quench the reaction with water and extract the product with an organic solvent. Purify by distillation or chromatography.

-

Step 2: Synthesis of N-Nitroso-4-methoxycyclohexylamine. Dissolve 4-methoxycyclohexylamine in aqueous hydrochloric acid and cool to 0-5°C. Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C. Stir for 1-2 hours. The N-nitroso product will typically separate as an oil, which can be extracted.

-

Step 3: Reduction to (4-methoxycyclohexyl)hydrazine. In a fume hood, prepare a suspension of zinc dust in acetic acid. Add the N-nitroso-4-methoxycyclohexylamine dropwise with vigorous stirring. The reaction is exothermic and should be cooled to maintain a temperature of 20-30°C. After the addition is complete, stir for an additional 2-3 hours. Filter the reaction mixture and neutralize the filtrate. Extract the product, (4-methoxycyclohexyl)hydrazine, and purify by vacuum distillation.

Chemical Reactivity and Applications in Drug Development

The primary utility of (4-methoxycyclohexyl)hydrazine in drug development lies in its role as a precursor for the synthesis of more complex molecules, particularly hydrazones. Hydrazones are a class of compounds known for a wide spectrum of biological activities.[3][4]

Hydrazone Formation: A Gateway to Bioactive Molecules

Hydrazines readily react with aldehydes and ketones to form hydrazones. This reaction is a cornerstone of combinatorial chemistry and medicinal chemistry for generating libraries of diverse compounds for biological screening.[4]

Caption: General reaction for the formation of hydrazones.

Experimental Protocol: Synthesis of a (4-methoxycyclohexyl)hydrazone Derivative

This protocol provides a general method for the synthesis of hydrazones from (4-methoxycyclohexyl)hydrazine.

-

Dissolve one equivalent of (4-methoxycyclohexyl)hydrazine in methanol or ethanol.

-

Add a slight excess (1.1 equivalents) of the desired aldehyde or ketone to the solution.

-

Add a catalytic amount of a weak acid, such as acetic acid, to the reaction mixture.

-

Stir the mixture at room temperature or gently reflux for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to induce crystallization of the hydrazone product.

-

Collect the solid product by filtration and wash with cold solvent.

-

If necessary, purify the product further by recrystallization.

Biological Significance of Hydrazine Derivatives

Hydrazine-containing compounds and their derivatives, such as hydrazones, have demonstrated a broad range of pharmacological activities, making them valuable scaffolds in drug discovery.[4][5]

Table 2: Reported Biological Activities of Hydrazone Derivatives

| Biological Activity | Description | References |

| Antimicrobial | Effective against various strains of bacteria and fungi. | [4][6] |

| Anticancer | Exhibit cytotoxic effects against various cancer cell lines. | [3][7] |

| Anticonvulsant | Show potential in the management of epilepsy and other seizure disorders. | [4][7] |

| Anti-inflammatory | Possess anti-inflammatory properties, potentially through the inhibition of inflammatory mediators. | [3][7] |

| Antitubercular | Active against Mycobacterium tuberculosis, including drug-resistant strains. | [6] |

The cyclohexyl moiety in (4-methoxycyclohexyl)hydrazine can contribute to favorable pharmacokinetic properties, such as increased lipophilicity, which may enhance cell membrane permeability and bioavailability of the final drug candidate.

Signaling Pathways and Mechanism of Action

Specific signaling pathways directly modulated by (4-methoxycyclohexyl)hydrazine have not been documented. As a chemical building block, its biological effects are realized through its derivatives. The mechanism of action of the resulting hydrazone compounds is diverse and depends on their overall structure. For instance, some anticancer hydrazones are known to act as chelating agents, interfering with metal-dependent enzymes essential for cell proliferation.

Conclusion

(4-methoxycyclohexyl)hydrazine is a valuable, though not extensively studied, chemical intermediate. Its significance lies in its potential as a starting material for the synthesis of a wide array of hydrazone derivatives. The rich history of hydrazones in medicinal chemistry, with their demonstrated antimicrobial, anticancer, and anti-inflammatory activities, underscores the potential of (4-methoxycyclohexyl)hydrazine as a key component in the development of novel therapeutics. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its utility in drug discovery and development.

References

- 1. 产品列表 [cnreagent.com]

- 2. chemsigma.com [chemsigma.com]

- 3. researchgate.net [researchgate.net]

- 4. impactfactor.org [impactfactor.org]

- 5. mdpi.com [mdpi.com]

- 6. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cis and Trans Isomers of (4-methoxycyclohexyl)hydrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, stereochemistry, and spectroscopic characterization of the cis and trans isomers of (4-methoxycyclohexyl)hydrazine. Due to the limited direct literature on this specific compound, this guide leverages established synthetic methodologies for analogous substituted cyclohexanes and hydrazines to propose a robust experimental framework. The information presented herein is intended to serve as a foundational resource for researchers engaged in the synthesis and application of novel hydrazine derivatives in fields such as medicinal chemistry and materials science.

Introduction

Substituted cyclohexylhydrazines are a class of compounds with potential applications in drug discovery and development, owing to the versatile reactivity of the hydrazine moiety and the conformational properties of the cyclohexane ring. The methoxy group at the 4-position can influence the lipophilicity and metabolic stability of potential drug candidates. The stereochemistry of the 1,4-disubstituted cyclohexane ring, specifically the cis and trans isomerism, can significantly impact the biological activity and pharmacokinetic properties of these molecules by altering their three-dimensional shape and interactions with biological targets. This guide outlines a systematic approach to the synthesis and characterization of the individual cis and trans isomers of (4-methoxycyclohexyl)hydrazine.

Proposed Synthetic Pathway

A plausible and efficient synthetic route to the target isomers commences with the commercially available starting material, 4-methoxycyclohexanone. The proposed pathway involves two key stages: the stereoselective synthesis of cis- and trans-4-methoxycyclohexylamine, followed by their conversion to the corresponding hydrazines.

Figure 1: Proposed synthetic workflow for cis- and trans-(4-methoxycyclohexyl)hydrazine.

Detailed Experimental Protocols

The following protocols are based on established procedures for similar chemical transformations and may require optimization for the specific substrate.

Synthesis of cis- and trans-4-Methoxycyclohexylamine

The synthesis of the isomeric amines can be achieved through reductive amination of 4-methoxycyclohexanone. The stereochemical outcome of the reduction can be influenced by the choice of reducing agent and reaction conditions, often yielding a mixture of cis and trans isomers that require subsequent separation.

Protocol: Reductive Amination of 4-Methoxycyclohexanone

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methoxycyclohexanone (1 equivalent) in methanol.

-

Amine Source: Add ammonium acetate (10 equivalents) to the solution.

-

Reduction: Cool the mixture in an ice bath and add sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents) portion-wise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Quench the reaction by the slow addition of 1 M HCl. Remove the methanol under reduced pressure. Basify the aqueous residue with 2 M NaOH and extract the product with dichloromethane (3 x 50 mL).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a mixture of cis- and trans-4-methoxycyclohexylamine.

Separation of cis- and trans-4-Methoxycyclohexylamine Isomers

The separation of the cis and trans amine isomers can be accomplished by fractional distillation or column chromatography. Alternatively, selective crystallization of their salts (e.g., hydrochlorides) can be an effective method.

Synthesis of cis- and trans-(4-Methoxycyclohexyl)hydrazine

The conversion of the separated amines to their corresponding hydrazines can be achieved via N-amination. A common method involves the formation of a diazonium salt intermediate followed by reduction. However, a more direct approach using an aminating agent is proposed here for better control and safety.

Protocol: N-Amination of 4-Methoxycyclohexylamine Isomers

-

Reaction Setup: To a solution of the isolated cis- or trans-4-methoxycyclohexylamine (1 equivalent) in a suitable solvent such as dichloromethane or acetonitrile, add a base such as triethylamine (1.2 equivalents).

-

Amination: Cool the mixture to 0 °C and add an electrophilic aminating agent, such as O-(diphenylphosphinyl)hydroxylamine (DPH) or a hydroxylamine-O-sulfonic acid derivative, dropwise.

-

Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

-

Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the respective cis- or trans-(4-methoxycyclohexyl)hydrazine.

Quantitative Data Summary

Table 1: Estimated Physical Properties

| Property | cis-(4-methoxycyclohexyl)hydrazine | trans-(4-methoxycyclohexyl)hydrazine |

| Molecular Formula | C₇H₁₆N₂O | C₇H₁₆N₂O |

| Molecular Weight | 144.22 g/mol | 144.22 g/mol |

| Appearance | Colorless to pale yellow oil/solid | Colorless to pale yellow oil/solid |

| Boiling Point | Estimated 200-220 °C | Estimated 210-230 °C |

| Melting Point | To be determined | To be determined |

Table 2: Predicted Spectroscopic Data

| Technique | cis-(4-methoxycyclohexyl)hydrazine | trans-(4-methoxycyclohexyl)hydrazine |

| ¹H NMR | δ (ppm): ~3.5 (CH-O), ~3.3 (OCH₃), ~2.5 (CH-N), 1.0-2.0 (cyclohexyl H) | δ (ppm): ~3.2 (CH-O), ~3.3 (OCH₃), ~2.3 (CH-N), 1.0-2.0 (cyclohexyl H) |

| ¹³C NMR | δ (ppm): ~75 (CH-O), ~58 (CH-N), ~55 (OCH₃), ~30-35 (cyclohexyl C) | δ (ppm): ~80 (CH-O), ~60 (CH-N), ~55 (OCH₃), ~30-35 (cyclohexyl C) |

| IR (cm⁻¹) | 3300-3400 (N-H stretch), 2800-3000 (C-H stretch), 1080-1150 (C-O stretch) | 3300-3400 (N-H stretch), 2800-3000 (C-H stretch), 1080-1150 (C-O stretch) |

| MS (m/z) | 144 (M⁺), fragments from loss of NH₂, OCH₃, and ring fragmentation | 144 (M⁺), fragments from loss of NH₂, OCH₃, and ring fragmentation |

Conformational Analysis and Stereochemical Considerations

The stereochemistry of the 1,4-disubstituted cyclohexane ring dictates the axial or equatorial orientation of the methoxy and hydrazine substituents. In the trans isomer, both substituents can occupy equatorial positions in the more stable chair conformation, minimizing steric interactions. In the cis isomer, one substituent must be in an axial position, leading to a higher energy conformation. These conformational differences are expected to be observable in the ¹H NMR spectra, particularly in the chemical shifts and coupling constants of the protons on the carbons bearing the substituents.

Figure 2: Stability relationship between cis and trans conformers.

Potential Applications in Drug Development

While specific biological activities of (4-methoxycyclohexyl)hydrazine are not documented, the hydrazine moiety is a key pharmacophore in several approved drugs, including antidepressants (e.g., phenelzine) and antitubercular agents (e.g., isoniazid). The introduction of a substituted cyclohexane scaffold could modulate the pharmacokinetic and pharmacodynamic properties of such compounds. For instance, the methoxycyclohexyl group can influence receptor binding, membrane permeability, and metabolic pathways.

Figure 3: Role of structural components in drug design.

Conclusion

This technical guide provides a comprehensive, albeit predictive, framework for the synthesis and characterization of the cis and trans isomers of (4-methoxycyclohexyl)hydrazine. The proposed synthetic route is based on well-established chemical transformations and offers a clear path for the preparation of these novel compounds. The estimated spectroscopic data and conformational analysis provide a valuable reference for their future experimental characterization. The potential utility of this scaffold in drug development underscores the importance of further research into this and related classes of substituted cyclohexylhydrazines.

Stability and Decomposition of (4-methoxycyclohexyl)hydrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated stability and decomposition pathways of (4-methoxycyclohexyl)hydrazine. Due to the limited availability of direct research on this specific compound, this document extrapolates from established principles of hydrazine chemistry, supported by data from analogous substituted hydrazines. The guide covers expected thermal and oxidative stability, potential decomposition products, and relevant analytical methodologies for characterization. It is intended to serve as a foundational resource for researchers and professionals engaged in the development and handling of this and similar chemical entities.

Introduction

(4-methoxycyclohexyl)hydrazine is a substituted hydrazine derivative with potential applications in pharmaceutical and chemical synthesis. As with all hydrazine compounds, a thorough understanding of its stability and decomposition is critical for safe handling, storage, and application. Hydrazines are known for their reactivity, which can be influenced by factors such as temperature, pH, oxygen, and the presence of metallic catalysts[1]. This guide synthesizes the current understanding of hydrazine chemistry to predict the behavior of (4-methoxycyclohexyl)hydrazine.

Predicted Stability Profile

The stability of (4-methoxycyclohexyl)hydrazine is expected to be influenced by several key factors, as outlined below.

Thermal Stability

Hydrazine and its derivatives are known to undergo thermal decomposition. The rate of decomposition is significantly affected by temperature, pressure, and the presence of catalytic surfaces[1][2]. For instance, studies on hydrazine have shown that decomposition is accelerated in the presence of various metals and salts[1]. The decomposition of monomethylhydrazine has been observed to be an exothermic process[3].

It is anticipated that (4-methoxycyclohexyl)hydrazine will exhibit similar thermal sensitivities. Elevated temperatures will likely lead to the cleavage of the N-N bond, initiating a cascade of decomposition reactions. The bulky (4-methoxycyclohexyl) group may influence the activation energy required for decomposition compared to smaller alkylhydrazines.

Oxidative Stability

Hydrazine derivatives are susceptible to oxidation, a process that can be initiated by atmospheric oxygen and accelerated by metal ions such as copper (Cu²⁺) and iron (Fe³⁺)[4]. This oxidative metabolism can lead to the formation of reactive radical species[4]. The use of oxidizing agents like sodium hypochlorite can lead to the rapid decomposition of diacylhydrazines into carboxylic acid and nitrogen gas[5]. However, it is important to note that the oxidative destruction of hydrazines can sometimes produce carcinogenic N-nitroso compounds and other mutagenic species[6].

For (4-methoxycyclohexyl)hydrazine, exposure to air and oxidizing agents should be minimized. The presence of trace metals could catalyze its degradation, leading to a shortened shelf-life and the formation of potentially hazardous byproducts.

Predicted Decomposition Pathways

The decomposition of hydrazine derivatives can proceed through several pathways, primarily thermal and oxidative.

Thermal Decomposition

The thermal decomposition of hydrazines can yield a mixture of products, including nitrogen gas (N₂), ammonia (NH₃), and hydrogen (H₂)[7]. The specific product distribution can be temperature-dependent[2]. For example, at lower temperatures, the decomposition of hydrazine primarily yields ammonia, while at higher temperatures, the formation of nitrogen and hydrogen becomes more dominant[2]. The decomposition process can involve radical intermediates such as N₂H₃, N₂H₂, and NH₂[2].

A proposed thermal decomposition workflow for (4-methoxycyclohexyl)hydrazine is illustrated in the diagram below.

Caption: Proposed thermal decomposition workflow for (4-methoxycyclohexyl)hydrazine.

Oxidative Decomposition

Oxidative decomposition is a significant degradation pathway for hydrazines. The process is often initiated by one-electron oxidation, which can be catalyzed by metal ions[4]. This leads to the formation of a hydrazyl radical, which can then react with molecular oxygen to generate reactive oxygen species[4].

The oxidative degradation of (4-methoxycyclohexyl)hydrazine is expected to proceed via a radical mechanism, leading to the formation of various oxidation products. A potential signaling pathway for metal-catalyzed oxidation is depicted below.

Caption: Proposed pathway for metal-catalyzed oxidative decomposition.

Quantitative Data Summary

While no specific quantitative data for (4-methoxycyclohexyl)hydrazine is available, the following table summarizes kinetic data for the thermal decomposition of related hydrazine compounds to provide a comparative reference.

| Compound | Activation Energy (Ea) | Decomposition Temperature Range | Key Findings | Reference |

| Hydrazine (N₂H₄) | 47.3 ± 3.1 kJ mol⁻¹ (in N₂) | 30-200 °C | Decomposition is influenced by the atmosphere (N₂ vs. O₂). | [8] |

| Hydrazine (N₂H₄) | ~20-25 kcal/mol (on stainless steel) | 128 °C | Decomposition is strongly acid-catalyzed, especially on metal surfaces. | [9] |

| Monomethylhydrazine (MMH) | 159.13 kJ·mol⁻¹ | Not specified | Exhibits a single strong exothermic decomposition peak. | [3] |

Experimental Protocols

To assess the stability and decomposition of (4-methoxycyclohexyl)hydrazine, the following experimental protocols, adapted from established methods for hydrazine analysis, are recommended.

Thermal Stability Analysis

Objective: To determine the thermal decomposition profile of (4-methoxycyclohexyl)hydrazine.

Methodology: Differential Scanning Calorimetry (DSC) can be employed to study the thermal decomposition characteristics[3].

-

Sample Preparation: A precise amount of the compound is weighed into an aluminum crucible.

-

Instrumentation: A differential scanning calorimeter is used.

-

Experimental Conditions:

-

Heating Rate: A range of heating rates (e.g., 5, 10, 15, 20 °C/min) should be used.

-

Atmosphere: The experiment should be conducted under an inert atmosphere (e.g., nitrogen) to prevent oxidation.

-

Temperature Range: A suitable temperature range should be selected to capture the onset and completion of decomposition.

-

-

Data Analysis: The onset temperature of decomposition, the temperature of the peak exothermic event, and the enthalpy of decomposition are determined from the DSC thermograms. Kinetic parameters like activation energy can be calculated using methods such as the Kissinger and Ozawa methods[3].

Oxidative Stability Analysis

Objective: To evaluate the susceptibility of (4-methoxycyclohexyl)hydrazine to oxidation.

Methodology: High-Performance Liquid Chromatography (HPLC) with UV or electrochemical detection is a suitable method for monitoring the degradation of the parent compound and the formation of decomposition products[10][11].

-

Sample Preparation: A solution of (4-methoxycyclohexyl)hydrazine is prepared in a suitable solvent. To test for catalytic effects, known concentrations of metal salts (e.g., CuCl₂, FeCl₃) can be added.

-

Forced Degradation Conditions:

-

Oxidative Stress: The sample solution is treated with an oxidizing agent (e.g., hydrogen peroxide).

-

Photostability: The sample solution is exposed to UV light.

-

pH Stress: The stability is assessed at various pH values.

-

-

HPLC Conditions:

-

Column: A reverse-phase column, such as a Newcrom R1, can be effective[12].

-

Mobile Phase: A mixture of acetonitrile and water with an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility) is a common choice[12].

-

Detection: UV detection at a wavelength where the compound or its chromophoric derivatives absorb, or an electrochemical detector for sensitive detection of hydrazines[10].

-

-

Data Analysis: The decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products are monitored over time.

Conclusion

While direct experimental data on (4-methoxycyclohexyl)hydrazine is not yet available, a comprehensive understanding of its likely stability and decomposition profile can be extrapolated from the extensive literature on hydrazine and its derivatives. It is anticipated that (4-methoxycyclohexyl)hydrazine will be susceptible to both thermal and oxidative degradation, with the rate and products of decomposition being highly dependent on environmental conditions. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of its stability, which is essential for its safe and effective application in research and development. Further empirical studies are necessary to validate these predictions and to fully characterize the behavior of this compound.

References

- 1. ntrs.nasa.gov [ntrs.nasa.gov]

- 2. Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetic Characteristics of Thermal Decomposition and Thermal Safety for Methylhydrazine [energetic-materials.org.cn]

- 4. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Oxidative destruction of hydrazines produces N-nitrosamines and other mutagenic species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hydrazine - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. TABLE 6-1, Analytical Methods for Determining Hydrazine, 1,1-Dimethylhydrazine, and 1,2-Dimethylhydrazine in Biological Samplesa - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Separation of (4-Methoxyphenyl)hydrazine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Theoretical Exploration of (4-methoxycyclohexyl)hydrazine: A Technical Guide for Researchers

For distribution among researchers, scientists, and drug development professionals.

Abstract

(4-methoxycyclohexyl)hydrazine is a substituted hydrazine derivative of potential interest in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental data, this technical guide provides a comprehensive theoretical and predictive overview of its synthesis, properties, and potential reactivity. By drawing upon established principles of organic chemistry and data from analogous structures, this document aims to serve as a foundational resource for researchers interested in the study and application of this molecule. We will explore plausible synthetic pathways, predict key physicochemical and spectroscopic data, delve into its conformational analysis, and propose avenues for further computational and experimental investigation.

Introduction

Hydrazine derivatives are a class of compounds with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. Their utility often stems from the reactive and versatile nature of the hydrazine functional group. The target molecule of this guide, (4-methoxycyclohexyl)hydrazine, combines a reactive hydrazine moiety with a methoxy-substituted cyclohexane ring. This combination suggests potential for this molecule to serve as a building block in the synthesis of more complex structures with tailored biological activities. The cyclohexane scaffold provides a three-dimensional structure that can influence molecular recognition and binding, while the methoxy group can modulate physicochemical properties such as solubility and metabolic stability. This document provides a theoretical framework to stimulate and guide future research into this promising compound.

Proposed Synthesis and Experimental Protocols

While specific literature on the synthesis of (4-methoxycyclohexyl)hydrazine is scarce, plausible synthetic routes can be proposed based on established methods for the preparation of substituted hydrazines.

Proposed Synthetic Pathways

A common and effective method for the synthesis of alkyl- and cycloalkylhydrazines is the reduction of the corresponding hydrazones or the alkylation of hydrazine. A potential two-step synthesis route starting from 4-methoxycyclohexanone is outlined below.

Caption: Proposed two-step synthesis of (4-methoxycyclohexyl)hydrazine.

A second potential route involves the nucleophilic substitution of a suitable leaving group on the cyclohexane ring by hydrazine.

Caption: Alternative single-step synthesis via nucleophilic substitution.

Proposed Experimental Protocol: Reductive Amination of 4-Methoxycyclohexanone

-

Formation of the Hydrazone: To a solution of 4-methoxycyclohexanone (1.0 eq) in methanol, add hydrazine hydrate (1.2 eq) dropwise at 0 °C. Allow the reaction mixture to stir at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Reduction of the Hydrazone: Once the formation of the hydrazone is complete, cool the reaction mixture to 0 °C. Add sodium cyanoborohydride (NaBH3CN) (1.5 eq) portion-wise, maintaining the pH between 6 and 7 by the dropwise addition of acetic acid.

-

Work-up and Purification: After the reaction is complete (as indicated by TLC), quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Predicted Physicochemical and Spectroscopic Data

The following tables summarize the predicted physicochemical properties and key spectroscopic data for (4-methoxycyclohexyl)hydrazine. These predictions are based on the analysis of its constituent functional groups and data from structurally related compounds.

Predicted Physicochemical Properties

| Property | Predicted Value | Basis for Prediction |

| Molecular Formula | C7H16N2O | - |

| Molecular Weight | 144.22 g/mol | - |

| Appearance | Colorless to pale yellow liquid or low-melting solid | General appearance of alkylhydrazines |

| Boiling Point | ~180-200 °C | Comparison with cyclohexylhydrazine and methoxycyclohexane |

| Solubility | Soluble in water and polar organic solvents | Presence of polar hydrazine and methoxy groups |

| pKa | ~8.0-8.5 | Typical pKa for alkylhydrazines |

Predicted Spectroscopic Data

| Spectroscopy | Predicted Key Signals |

| ¹H NMR | δ ~3.3 (s, 3H, -OCH₃), δ ~3.0-3.5 (br s, 3H, -NHNH₂), δ ~2.5-3.0 (m, 1H, CH-N), δ ~1.0-2.2 (m, 9H, cyclohexane ring protons) |

| ¹³C NMR | δ ~55-60 (-OCH₃), δ ~50-60 (CH-N), δ ~25-35 (cyclohexane ring carbons) |

| IR (cm⁻¹) | 3300-3400 (N-H stretching), 2800-3000 (C-H stretching), 1080-1150 (C-O stretching) |

| Mass Spec (EI) | m/z 144 (M⁺), fragments corresponding to loss of NH₂, N₂H₃, and CH₃O |

Conformational Analysis

The conformational preference of the substituents on the cyclohexane ring is a critical factor in determining the molecule's overall shape and reactivity. For (4-methoxycyclohexyl)hydrazine, the key considerations are the axial versus equatorial positions of the methoxy and hydrazine groups.

Due to steric hindrance, both the methoxy and hydrazine groups are expected to preferentially occupy the equatorial position in the more stable chair conformation. The 1,3-diaxial interactions that would occur if either group were in the axial position would significantly destabilize the molecule.

Caption: Conformational equilibrium of cis and trans isomers.

For the cis-isomer, the diequatorial conformation is significantly more stable. For the trans-isomer, both chair conformations will have one axial and one equatorial substituent. The relative stability would depend on the A-values (a measure of steric bulk) of the methoxy and hydrazine groups. Generally, the conformer with the larger group in the equatorial position is favored.

Proposed Theoretical Studies

To further elucidate the properties of (4-methoxycyclohexyl)hydrazine, a range of theoretical and computational studies are recommended.

Caption: Proposed workflow for theoretical studies.

-

Density Functional Theory (DFT) Calculations: Geometry optimization using a functional such as B3LYP with a 6-31G* basis set can provide accurate bond lengths, bond angles, and dihedral angles.

-

Conformational Search: A systematic conformational search can identify the lowest energy conformers and predict the equilibrium populations of cis and trans isomers.

-

Spectroscopic Predictions: Calculation of vibrational frequencies can aid in the interpretation of experimental IR spectra. NMR chemical shifts can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method.

-

Reactivity Indices: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's reactivity and potential reaction pathways. Molecular Electrostatic Potential (MEP) mapping can identify regions of electrophilic and nucleophilic character.

Conclusion

While direct experimental data on (4-methoxycyclohexyl)hydrazine is currently lacking in the public domain, this technical guide provides a robust theoretical foundation for its study. The proposed synthetic routes are based on reliable and well-established organic reactions. The predicted physicochemical and spectroscopic data offer valuable benchmarks for future experimental characterization. Furthermore, the outlined conformational analysis and proposed theoretical studies provide a clear roadmap for in-depth investigation of this molecule's properties and potential applications. It is our hope that this guide will serve as a catalyst for further research into this and other novel hydrazine derivatives, ultimately contributing to advancements in medicinal chemistry and drug development.

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyrazoles using (4-methoxycyclohexyl)hydrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazoles are a prominent class of five-membered nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a key structural motif in numerous pharmaceuticals exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties. The versatile nature of the pyrazole ring allows for substitution at various positions, enabling the fine-tuning of steric and electronic properties to optimize pharmacological activity and pharmacokinetic profiles.

One of the most fundamental and widely employed methods for the synthesis of the pyrazole core is the Knorr pyrazole synthesis, which involves the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound. This method is highly versatile and allows for the preparation of a diverse array of substituted pyrazoles.

This document provides a detailed protocol for the synthesis of pyrazoles utilizing (4-methoxycyclohexyl)hydrazine as the hydrazine component. The introduction of the 4-methoxycyclohexyl group can impart unique physicochemical properties to the resulting pyrazole derivatives, potentially influencing their solubility, lipophilicity, and metabolic stability, which are critical parameters in drug development. While specific literature on the use of (4-methoxycyclohexyl)hydrazine in pyrazole synthesis is not abundant, the following protocols are based on well-established general methods for the synthesis of pyrazoles from substituted hydrazines and 1,3-dicarbonyl compounds.

General Reaction Scheme

The synthesis of pyrazoles from (4-methoxycyclohexyl)hydrazine and a 1,3-dicarbonyl compound generally proceeds through a cyclocondensation reaction. The reaction involves the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The regioselectivity of the reaction can be influenced by the nature of the substituents on the 1,3-dicarbonyl compound and the reaction conditions.

Application Notes and Protocols for (4-methoxycyclohexyl)hydrazine in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the use of (4-methoxycyclohexyl)hydrazine in heterocyclic synthesis is limited in publicly available literature. The following application notes and protocols are based on established synthetic methodologies for structurally related alkyl and aryl hydrazines and are intended to serve as a representative guide. Researchers should optimize these conditions for their specific substrates and setups.

Introduction

(4-methoxycyclohexyl)hydrazine is a substituted alkylhydrazine that holds potential as a versatile reagent in the synthesis of various heterocyclic scaffolds. Its cyclohexyl moiety can introduce valuable lipophilic character and three-dimensional complexity into target molecules, which is often desirable in medicinal chemistry for modulating pharmacokinetic and pharmacodynamic properties. The methoxy group offers a potential site for further functionalization or can influence the electronic properties of the hydrazine.

This document outlines the potential applications of (4-methoxycyclohexyl)hydrazine in the synthesis of two major classes of nitrogen-containing heterocycles: pyrazoles and indoles. The protocols provided are based on well-established synthetic routes, namely the Knorr pyrazole synthesis and the Fischer indole synthesis.

Synthesis of Pyrazoles via Knorr Cyclization

The reaction of a hydrazine with a 1,3-dicarbonyl compound is a fundamental and widely used method for the preparation of pyrazoles.[1][2][3] This reaction, often referred to as the Knorr pyrazole synthesis, proceeds via a condensation-cyclization sequence to afford the aromatic pyrazole ring.

General Reaction Scheme:

Figure 1: General scheme for the Knorr synthesis of 1-(4-methoxycyclohexyl)pyrazoles.

Representative Quantitative Data

The following table summarizes typical reaction conditions and yields for the synthesis of pyrazoles from hydrazines and 1,3-dicarbonyl compounds, which can be extrapolated for reactions involving (4-methoxycyclohexyl)hydrazine.

| Entry | Hydrazine | 1,3-Dicarbonyl Compound | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylhydrazine | Acetylacetone | Acetic Acid | Ethanol | Reflux | 2 | 85-95 |

| 2 | Methylhydrazine | Ethyl Acetoacetate | None | Ethanol | RT | 4 | 70-80 |

| 3 | Benzylhydrazine | Dibenzoylmethane | p-TsOH | Toluene | Reflux | 6 | 80-90 |

| 4 | Analogous Alkylhydrazine | 1,3-Cyclohexanedione | Acetic Acid | Methanol | Reflux | 5 | 75-85 |

Table 1: Representative conditions and yields for Knorr pyrazole synthesis.

Experimental Protocol: Synthesis of 3,5-dimethyl-1-(4-methoxycyclohexyl)-1H-pyrazole

This protocol is adapted from standard procedures for the synthesis of pyrazoles from substituted hydrazines and acetylacetone.

Materials:

-

(4-methoxycyclohexyl)hydrazine hydrochloride

-

Acetylacetone (2,4-pentanedione)

-

Glacial Acetic Acid

-

Ethanol

-

Sodium Bicarbonate (saturated aqueous solution)

-

Ethyl Acetate

-

Magnesium Sulfate (anhydrous)

Procedure:

-

To a solution of (4-methoxycyclohexyl)hydrazine hydrochloride (1.0 eq) in ethanol, add a catalytic amount of glacial acetic acid.

-

Add acetylacetone (1.1 eq) dropwise to the solution at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion (typically 2-4 hours), cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 3,5-dimethyl-1-(4-methoxycyclohexyl)-1H-pyrazole.

Synthesis of Indoles via Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system from a hydrazine and a ketone or aldehyde in the presence of an acid catalyst.[4][5][6] This reaction involves the formation of a hydrazone intermediate, followed by a[2][2]-sigmatropic rearrangement and subsequent cyclization and aromatization.

General Reaction Scheme:

Figure 2: General scheme for the Fischer synthesis of N-(4-methoxycyclohexyl)indoles.

Representative Quantitative Data

The following table provides illustrative reaction conditions and yields for the Fischer indole synthesis with various hydrazines and carbonyl compounds.

| Entry | Hydrazine | Carbonyl Compound | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylhydrazine | Cyclohexanone | Polyphosphoric Acid | - | 100-120 | 1-2 | 80-90 |

| 2 | p-Tolylhydrazine | Acetone | ZnCl₂ | Acetic Acid | Reflux | 3-5 | 75-85 |

| 3 | Phenylhydrazine | Propiophenone | H₂SO₄ | Ethanol | Reflux | 4-6 | 70-80 |

| 4 | Analogous Alkylhydrazine | Cyclopentanone | Amberlite IR-120 | Methanol | 90 | 0.5 | 85-95 |

Table 2: Representative conditions and yields for the Fischer indole synthesis.[7]

Experimental Protocol: Synthesis of 1-(4-methoxycyclohexyl)-2,3,4,9-tetrahydro-1H-carbazole

This protocol is based on the Fischer indole synthesis of tetrahydrocarbazoles from cyclohexanone and a substituted hydrazine.[7][8]

Materials:

-

(4-methoxycyclohexyl)hydrazine

-

Cyclohexanone

-

Glacial Acetic Acid

-

Sodium Hydroxide (aqueous solution)

-

Dichloromethane

-

Sodium Sulfate (anhydrous)

Procedure:

-

In a round-bottom flask, dissolve (4-methoxycyclohexyl)hydrazine (1.0 eq) in glacial acetic acid.

-

Add cyclohexanone (1.2 eq) to the solution at room temperature.

-

Heat the reaction mixture to reflux with stirring.

-

Monitor the reaction by TLC until the starting materials are consumed (typically 3-6 hours).

-

Cool the mixture to room temperature and carefully neutralize with a cold aqueous solution of sodium hydroxide.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization or flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 1-(4-methoxycyclohexyl)-2,3,4,9-tetrahydro-1H-carbazole.

Logical Workflow for Heterocyclic Synthesis

The general workflow for the synthesis of heterocyclic compounds using (4-methoxycyclohexyl)hydrazine as a key reagent can be visualized as follows:

Figure 3: General experimental workflow for heterocyclic synthesis.

References

- 1. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 6. byjus.com [byjus.com]

- 7. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Application Notes and Protocols: Wolff-Kishner Reduction of Carbonyls using (4-methoxycyclohexyl)hydrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wolff-Kishner reduction is a fundamental organic reaction used to deoxygenate aldehydes and ketones to their corresponding alkanes.[1][2][3] This reaction is particularly valuable in complex molecule synthesis for removing a carbonyl group that has served its purpose in a preceding synthetic step.[2] The reaction proceeds via the formation of a hydrazone intermediate, which, under strongly basic conditions and elevated temperatures, eliminates nitrogen gas to yield the desired alkane.[1][4][5] This method is complementary to the Clemmensen reduction, which is performed under acidic conditions, making the Wolff-Kishner reduction suitable for base-stable but acid-sensitive substrates.[3][4]

This document provides detailed application notes and a generalized protocol for the Wolff-Kishner reduction, specifically postulating the use of (4-methoxycyclohexyl)hydrazine as the hydrazine source. While specific literature on this particular substituted hydrazine in this context is not prevalent, the protocol is based on the well-established Huang-Minlon modification of the Wolff-Kishner reduction, which offers improved reaction times and yields.[6][7]

Reaction Mechanism

The mechanism of the Wolff-Kishner reduction can be described in the following steps:[1][2][5]

-

Hydrazone Formation: The carbonyl compound reacts with (4-methoxycyclohexyl)hydrazine to form a (4-methoxycyclohexyl)hydrazone. This is a condensation reaction where a molecule of water is eliminated.

-

Deprotonation: A strong base (e.g., potassium hydroxide) deprotonates the terminal nitrogen of the hydrazone, forming a hydrazone anion.

-

Rearrangement and Protonation: The anion rearranges, and the carbon atom is protonated by a solvent molecule (e.g., diethylene glycol or water), leading to a diimide intermediate.

-

Second Deprotonation: The base removes a second proton from the nitrogen, forming a diimide anion.

-

Elimination of Nitrogen: This intermediate is unstable and collapses, releasing a molecule of nitrogen gas (N₂), which is the thermodynamic driving force for the reaction, and forming a carbanion.[8]

-

Protonation: The resulting carbanion is protonated by the solvent to yield the final alkane product.

The rate-determining step is generally considered to be the deprotonation of the hydrazone to form the diimide anion.[1][2]

Caption: Generalized Wolff-Kishner reduction mechanism.

Hypothetical Quantitative Data

The following table presents hypothetical data for the Wolff-Kishner reduction of various ketones using (4-methoxycyclohexyl)hydrazine. This data is illustrative and based on typical outcomes for Wolff-Kishner reductions. Actual results will vary depending on the specific substrate and reaction conditions.

| Entry | Substrate (Ketone) | Product (Alkane) | Reaction Time (h) | Temperature (°C) | Yield (%) |

| 1 | Acetophenone | Ethylbenzene | 4 | 200 | 85 |

| 2 | Cyclohexanone | Cyclohexane | 3 | 200 | 90 |

| 3 | 4-tert-Butylcyclohexanone | tert-Butylcyclohexane | 5 | 210 | 82 |

| 4 | Propiophenone | Propylbenzene | 4 | 200 | 88 |

Experimental Protocol: Huang-Minlon Modification

This protocol is a generalized procedure for the reduction of a ketone using (4-methoxycyclohexyl)hydrazine, adapted from the Huang-Minlon modification.[7]

Materials:

-

Ketone (1.0 eq)

-

(4-methoxycyclohexyl)hydrazine (or its hydrochloride salt) (2.0 - 3.0 eq)

-

Potassium hydroxide (KOH) (3.0 - 4.0 eq)

-

Diethylene glycol (solvent)

-

Hydrochloric acid (for workup)

-

Diethyl ether or Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Round-bottom flask

-

Distillation apparatus

-

Reflux condenser

-

Heating mantle with a temperature controller

-

Magnetic stirrer

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone (1.0 eq), (4-methoxycyclohexyl)hydrazine (2.5 eq), potassium hydroxide (3.5 eq), and diethylene glycol.

-

Hydrazone Formation: Heat the mixture to 100-130 °C with stirring for 1-2 hours to facilitate the formation of the hydrazone. Water will be formed during this step.

-

Removal of Water: Replace the reflux condenser with a distillation apparatus. Increase the temperature to distill off the water formed and any excess hydrazine. Continue distillation until the temperature of the reaction mixture reaches 190-200 °C.[6]

-

Decomposition of Hydrazone: Once the desired temperature is reached, switch back to a reflux condenser and maintain the temperature at 190-210 °C for 3-6 hours. The evolution of nitrogen gas should be observed. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature. Dilute the mixture with water and extract the product with diethyl ether or dichloromethane (3 x 50 mL).

-

Purification: Combine the organic extracts and wash with dilute hydrochloric acid to remove any remaining basic substances, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Characterization: Purify the crude product by distillation or column chromatography. Characterize the final product by appropriate spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Caption: Experimental workflow for the Wolff-Kishner reduction.

Safety Precautions

-

Hydrazine and its derivatives are toxic and potentially carcinogenic. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, and work in a well-ventilated fume hood.[7]

-

The reaction is performed at high temperatures. Use a heating mantle with a temperature controller and take precautions against thermal burns.

-

Potassium hydroxide is a corrosive base. Avoid contact with skin and eyes.

-

The reaction evolves nitrogen gas, so ensure the system is not sealed to avoid pressure buildup.

Concluding Remarks

The Wolff-Kishner reduction is a robust and reliable method for the deoxygenation of aldehydes and ketones. The use of substituted hydrazines like (4-methoxycyclohexyl)hydrazine can be explored within the established framework of this reaction, particularly using the Huang-Minlon modification. The provided protocol serves as a general guideline for researchers to adapt to their specific substrates and laboratory conditions. Careful optimization of reaction parameters may be necessary to achieve high yields and purity of the desired alkane products.

References

- 1. byjus.com [byjus.com]

- 2. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 3. Wolff-Kishner Reduction [organic-chemistry.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Wolff Kishner Reduction | Pharmaguideline [pharmaguideline.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Wolff–Kishner reduction - Sciencemadness Wiki [sciencemadness.org]

- 8. Wolff kishner reduction with mechanism | PPTX [slideshare.net]

Application Notes and Protocols for N-N Bond Formation Using (4-methoxycyclohexyl)hydrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction